![molecular formula C11H13N3O B6247155 2-[(cyclopent-3-en-1-yl)amino]pyridine-4-carboxamide CAS No. 1445660-57-0](/img/new.no-structure.jpg)
2-[(cyclopent-3-en-1-yl)amino]pyridine-4-carboxamide
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Overview
Description
2-[(Cyclopent-3-en-1-yl)amino]pyridine-4-carboxamide is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol This compound is characterized by the presence of a pyridine ring substituted with a cyclopentenylamino group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(cyclopent-3-en-1-yl)amino]pyridine-4-carboxamide typically involves the reaction of 2-aminopyridine with cyclopent-3-en-1-ylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopent-3-en-1-yl)amino]pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (KMnO4, H2O2), reducing agents (NaBH4, LiAlH4), and halogenating agents (SOCl2, PBr3). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and halogenated derivatives of this compound. These products can be further utilized in various applications, including drug development and material science .
Scientific Research Applications
2-[(Cyclopent-3-en-1-yl)amino]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-[(cyclopent-3-en-1-yl)amino]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(cyclopent-3-en-1-yl)amino]pyridine-4-carboxamide include:
- 2-[(Cyclopent-3-en-1-yl)amino]pyridine-3-carboxamide
- 2-[(Cyclopent-3-en-1-yl)amino]pyridine-5-carboxamide
- 2-[(Cyclopent-3-en-1-yl)amino]pyridine-6-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets compared to its analogs, making it a valuable candidate for various applications .
Properties
CAS No. |
1445660-57-0 |
---|---|
Molecular Formula |
C11H13N3O |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
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